molecular formula C10H19N B14758678 N,N-Diethylhex-1-yn-1-amine CAS No. 924-34-5

N,N-Diethylhex-1-yn-1-amine

Cat. No.: B14758678
CAS No.: 924-34-5
M. Wt: 153.26 g/mol
InChI Key: CCPQRIDOJLAISB-UHFFFAOYSA-N
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Description

N,N-Diethylhex-1-yn-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is specifically a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups. The structure of this compound includes a hexynyl group attached to the nitrogen atom, making it a unique member of the amine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylhex-1-yn-1-amine can be achieved through various methods. One common approach involves the alkylation of hex-1-yne with diethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of diethylamine to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylhex-1-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The nitrogen atom in the amine can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amine derivatives.

Scientific Research Applications

N,N-Diethylhex-1-yn-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethylhex-1-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The compound’s alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates.

Comparison with Similar Compounds

    N,N-Dimethylhex-1-yn-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylbut-1-yn-1-amine: Similar structure but with a butynyl group instead of a hexynyl group.

    N,N-Diethylprop-1-yn-1-amine: Similar structure but with a propynyl group instead of a hexynyl group.

Uniqueness: N,N-Diethylhex-1-yn-1-amine is unique due to its specific combination of a hexynyl group and diethylamine, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

924-34-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N,N-diethylhex-1-yn-1-amine

InChI

InChI=1S/C10H19N/c1-4-7-8-9-10-11(5-2)6-3/h4-8H2,1-3H3

InChI Key

CCPQRIDOJLAISB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CN(CC)CC

Origin of Product

United States

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